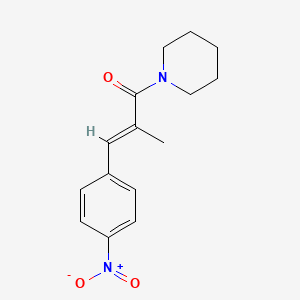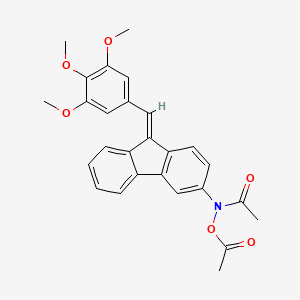
N-Cyclohexyl-N-ethyl-5-methyl-1H-tetrazole-1-butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-N-ethyl-5-methyl-1H-tetrazole-1-butanamide is a synthetic organic compound with the molecular formula C14H25N5O. It is a member of the tetrazole family, which is known for its high nitrogen content and stability. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-Cyclohexyl-N-ethyl-5-methyl-1H-tetrazole-1-butanamide involves several steps. One common method is the [3+2] cycloaddition reaction, where an azide reacts with a nitrile to form the tetrazole ring. The reaction typically requires a catalyst and is carried out under moderate conditions. Industrial production methods often involve the use of microwave-assisted synthesis or heterogeneous catalysts to improve yield and efficiency .
Chemical Reactions Analysis
N-Cyclohexyl-N-ethyl-5-methyl-1H-tetrazole-1-butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Scientific Research Applications
N-Cyclohexyl-N-ethyl-5-methyl-1H-tetrazole-1-butanamide is used in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N-ethyl-5-methyl-1H-tetrazole-1-butanamide involves its interaction with specific molecular targets. The tetrazole ring can form stable complexes with metal ions, which can influence various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, altering their activity and leading to various biological outcomes .
Comparison with Similar Compounds
N-Cyclohexyl-N-ethyl-5-methyl-1H-tetrazole-1-butanamide can be compared with other tetrazole derivatives, such as:
Losartan: A tetrazole-based drug used to treat high blood pressure.
Cefazolin: An antibiotic that contains a tetrazole moiety.
Alfentanil: A potent opioid analgesic with a tetrazole structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
80086-35-7 |
|---|---|
Molecular Formula |
C14H25N5O |
Molecular Weight |
279.38 g/mol |
IUPAC Name |
N-cyclohexyl-N-ethyl-4-(5-methyltetrazol-1-yl)butanamide |
InChI |
InChI=1S/C14H25N5O/c1-3-18(13-8-5-4-6-9-13)14(20)10-7-11-19-12(2)15-16-17-19/h13H,3-11H2,1-2H3 |
InChI Key |
GNNJQTRYMSDETQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)CCCN2C(=NN=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


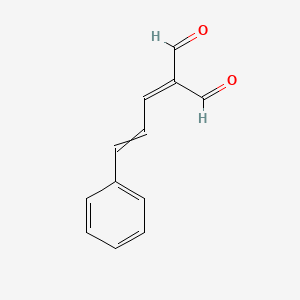
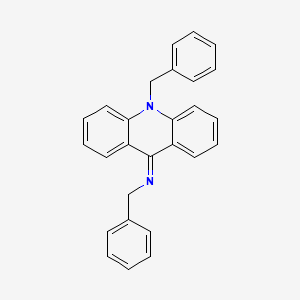
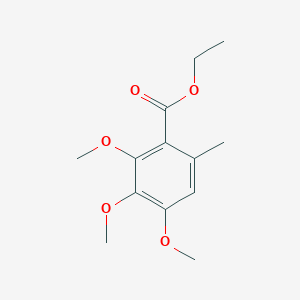
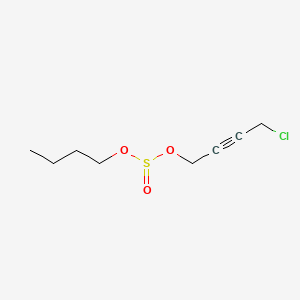

![N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide](/img/structure/B14434459.png)

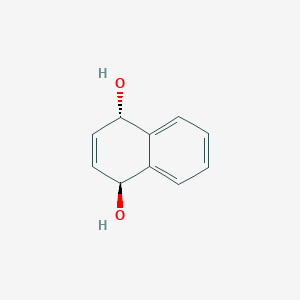
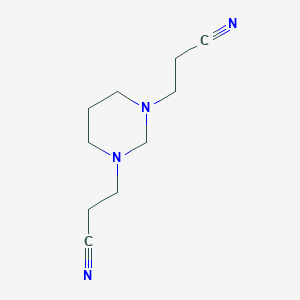
![2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14434475.png)
